3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole
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Overview
Description
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and other alkylating agents such as allyl, propargyl, and benzyl bromides in the presence of sodium hydride in tetrahydrofuran (THF) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Substitution: Alkylation reactions with alkyl halides in the presence of sodium hydride lead to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate in an appropriate solvent.
Reduction: Hydrazine hydrate in boiling ethanol.
Substitution: Alkyl halides (e.g., methyl iodide, allyl bromide) in the presence of sodium hydride and THF.
Major Products
Oxidation: Diazene derivatives.
Reduction: Hydrazide derivatives.
Substitution: N-substituted thieno[3,2-b]pyrrole derivatives.
Scientific Research Applications
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets:
Lysine-specific demethylases (KDM1A and LSD1): The compound inhibits these enzymes, which play a crucial role in the regulation of gene transcription by demethylating lysine residues on histones.
RNA-dependent RNA polymerase: It acts as an allosteric inhibitor for the RNA polymerase of hepatitis C virus, thereby inhibiting viral replication.
Comparison with Similar Compounds
3-Methyl-4H,5H,6H-thieno[3,2-b]pyrrole can be compared with other thieno[3,2-b]pyrrole derivatives:
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong antiviral activity and potential as anticancer agents.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives are used in the synthesis of functionalized hydrazine derivatives with potential antitubercular activity.
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds are used in the synthesis of various heterocyclic compounds with potential biological activity.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different scientific fields.
Properties
Molecular Formula |
C7H9NS |
---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-5-4-9-6-2-3-8-7(5)6/h4,8H,2-3H2,1H3 |
InChI Key |
JRYBVHBFFHZRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1NCC2 |
Origin of Product |
United States |
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